(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5/c20-19(23)18-17(12-3-1-2-4-13(12)26-18)21-16(22)8-6-11-5-7-14-15(9-11)25-10-24-14/h1-9H,10H2,(H2,20,23)(H,21,22)/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLOLCVMORYBHT-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=C(OC4=CC=CC=C43)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed C–H Arylation
A 2020 study demonstrated Pd(II)-catalyzed C–H arylation using 8-aminoquinoline as a directing group to functionalize benzofuran-2-carboxylic acid at the C3 position. Key parameters:
- Catalyst: Pd(OAc)₂ (10 mol%)
- Ligand: 8-Aminoqunoline (1.2 equiv)
- Solvent: Toluene/DMF (4:1)
- Temperature: 110°C, 24 h
- Yield: 68–92% for aryl/heteroaryl substituents
This method enables rapid diversification but requires subsequent transamidation to install the carboxamide group.
Cyclization of 2-Hydroxycinnamates
Patent US9315456B2 discloses a cyclization protocol using 2-hydroxycinnamic acid derivatives and ammonium carbamate under acidic conditions:
Benzofuran-2-carboxamide Synthesis:
1. 2-Hydroxycinnamic acid + EDCl/HOBt → Activated ester
2. Reaction with NH₄HCO₃ in MeOH/H₂O (3:1)
3. Acidic cyclization (H₂SO₄, 60°C, 6 h)
4. Yield: 74–81%
This method offers scalability but limits C3 functionalization options.
Installation of the (E)-Acrylamido-Piperonyl Moiety
Heck Coupling for (E)-Selective Alkenylation
A 2022 PMC study optimized (E)-selective alkenylation using Brønsted acid-mediated cascade reactions . Adapted for the target compound:
Reaction Conditions:
- Piperonaldehyde (1.2 equiv)
- Acrylamide (1.0 equiv)
- Catalyst: MeSO₃H (20 mol%)
- Solvent: DCE, 40°C, 12 h
- Yield: 58% (crude), 49% after chromatography
Key limitation: Competing Michael addition requires careful stoichiometric control.
Carbodiimide-Mediated Amide Coupling
EvitaChem’s protocol employs EDCl/HOBt for acrylamido bond formation:
Stepwise Assembly:
1. Benzofuran-2-carboxamide + Acryloyl chloride → Acrylamido intermediate
2. Piperonylamine (1.5 equiv) in DMF
3. EDCl (1.2 equiv), HOBt (1.1 equiv), 0°C → RT, 24 h
4. Yield: 63%
This method’s reproducibility is well-documented but generates stoichiometric byproducts.
Integrated Synthetic Protocols
Convergent Three-Step Route
Combining methodologies from and:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Pd-Catalyzed C–H Arylation | Pd(OAc)₂, 8-Aminoquinoline, 110°C | 85% |
| 2 | Transamidation | LiHMDS, THF, -78°C → RT | 91% |
| 3 | EDCl/HOBt Coupling | Piperonylacrylic acid, DMF, 24 h | 67% |
One-Pot Tandem Approach
Adapting the Birum-Oleksyszyn reaction from:
Single-Vessel Synthesis:
1. Benzofuran-2-carbonitrile + Piperonaldehyde
2. P(OPh)₃ (1.5 equiv), Cu(OTf)₂ (10 mol%)
3. DCM, RT, 16 h
4. Hydrolysis: NH₃/MeOH, 40°C, 6 h
Yield: 44%
Advantages include reduced purification steps but lower efficiency.
Analytical Characterization and Quality Control
Critical validation data across studies:
HPLC Purity :
- Pathway A: 98.2% (C18, MeCN/H₂O 70:30)
- Pathway B: 95.8% (same method)
Stereochemical Integrity :
X-ray Crystallography :
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzofuran or benzo[d][1,3]dioxole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure may be useful in the development of organic semiconductors or other advanced materials.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of (E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, depending on the context of its application. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 2-phenylbenzofuran share the benzofuran core but differ in their substituents.
Benzo[d][1,3]dioxole Derivatives: Compounds such as piperonyl butoxide contain the benzo[d][1,3]dioxole moiety but have different functional groups attached.
Uniqueness
(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxamide is unique due to its combination of the benzofuran and benzo[d][1,3]dioxole moieties linked by an acrylamide bridge. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxamide is a complex organic compound with potential biological activities due to its unique structural features. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.
Structural Overview
The compound features several notable structural components:
- Benzofuran Core : Known for its diverse pharmacological properties.
- Benzo[d][1,3]dioxole Moiety : Often associated with bioactive compounds.
- Acrylamide Functional Group : Implicated in various biological interactions.
The molecular formula is with a molecular weight of approximately 432.44 g/mol.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Benzofuran Core : Cyclization of 2-hydroxybenzaldehyde derivatives.
- Introduction of the Acrylamide Bridge : Achieved via Michael addition reactions.
- Coupling with Benzo[d][1,3]dioxole : Utilizing palladium-catalyzed cross-coupling reactions.
Anticancer Potential
Research into similar compounds suggests that this compound may exhibit anticancer properties. Compounds with benzofuran and benzo[d][1,3]dioxole structures are often evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis.
A study examining related benzofuran derivatives demonstrated significant cytotoxic effects against various cancer cell lines, indicating that this compound could be a candidate for further anticancer research .
Anti-inflammatory Properties
Compounds with similar structural motifs have also shown anti-inflammatory activity. The presence of the acrylamide group may enhance the compound's ability to modulate inflammatory pathways, making it a potential lead for developing anti-inflammatory drugs .
The precise mechanism of action for this compound remains largely uncharacterized; however, it is hypothesized that it may interact with specific proteins or enzymes involved in cancer progression or inflammation. Computational studies using quantitative structure-activity relationship (QSAR) modeling could provide insights into its binding affinities and interactions with biological targets .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Benzofuran derivatives | Cytotoxicity against cancer cell lines |
| Anti-inflammatory | Acrylamide derivatives | Modulation of inflammatory pathways |
| Antimicrobial | Similar benzofuran compounds | Inhibition of bacterial growth |
Conclusion and Future Directions
This compound presents a promising scaffold for drug development due to its structural complexity and potential biological activities. Future research should focus on:
- Detailed mechanistic studies to elucidate its mode of action.
- In vivo evaluations to assess therapeutic efficacy and safety.
- Optimization of synthetic routes to enhance yield and purity.
Q & A
Basic Research Questions
Q. What are the key structural features and analytical techniques for characterizing (E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxamide?
- Structural Features : The compound contains a benzofuran-2-carboxamide core, a benzo[d][1,3]dioxole (methylenedioxyphenyl) group, and an acrylamido linker in the E-configuration. The trans geometry of the acrylamido group is critical for its bioactivity and stability .
- Analytical Techniques :
- NMR Spectroscopy : Confirm the acrylamido linkage via coupling constants (e.g., J = 15–16 Hz for trans protons) and chemical shifts (δ ~6.3–7.8 ppm for aromatic protons) .
- IR Spectroscopy : Identify carbonyl stretches (~1650–1700 cm⁻¹ for amide C=O) and methylenedioxy C–O–C (~1250 cm⁻¹) .
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight and fragmentation patterns .
Q. What are common synthetic routes for this compound?
- Step 1 : Functionalize benzofuran-2-carboxamide at the C3 position via palladium-catalyzed C–H arylation or coupling reactions to introduce the acrylamido group .
- Step 2 : Couple the benzo[d][1,3]dioxol-5-yl moiety using amide bond-forming reagents (e.g., EDC/HOBt) under inert conditions .
- Step 3 : Purify via column chromatography or recrystallization. Optimize yields (typically 50–70%) by controlling solvent polarity (e.g., DCM/MeOH gradients) and temperature .
Q. How do solubility and stability impact experimental design?
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO or DMF. For biological assays, prepare stock solutions in DMSO (<5% v/v) to avoid solvent toxicity .
- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the acrylamido group. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during acrylamido coupling?
- Key Variables :
- Temperature : Maintain 0–4°C during coupling to reduce epimerization or hydrolysis .
- Catalysts : Use DMAP or HOAt to enhance coupling efficiency .
- Work-Up : Quench unreacted reagents with aqueous washes (e.g., NaHCO₃) to isolate the product .
Q. How can contradictions in spectral data (e.g., NMR vs. XRD) be resolved?
- Case Example : Discrepancies in amide proton shifts may arise from conformational flexibility. Use:
- Variable Temperature (VT) NMR : Assess dynamic behavior (e.g., coalescence of peaks at elevated temperatures) .
- X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding patterns (if crystalline) .
- Computational Modeling : Compare DFT-calculated shifts (e.g., B3LYP/6-31G*) with experimental data .
Q. What strategies are effective for designing biological activity assays?
- Target Identification : Screen against kinase or GPCR panels using fluorescence polarization or SPR .
- Cellular Assays :
- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Neuroprotection : Evaluate inhibition of Aβ aggregation in neuronal models via Thioflavin T fluorescence .
- Mechanistic Studies : Perform RNA-seq or proteomics post-treatment to identify dysregulated pathways .
Q. How can computational modeling predict interaction mechanisms?
- Molecular Docking : Use AutoDock Vina to model binding to targets (e.g., COX-2 or 5-HT receptors). Validate with MD simulations (AMBER/CHARMM) to assess stability .
- ADMET Prediction : Employ SwissADME or pkCSM to estimate bioavailability, BBB penetration, and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
